molecular formula C12H14FN B13661965 5-(tert-Butyl)-7-fluoro-1H-indole

5-(tert-Butyl)-7-fluoro-1H-indole

Cat. No.: B13661965
M. Wt: 191.24 g/mol
InChI Key: LRGFTVQBHCDCFP-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-7-fluoro-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The addition of tert-butyl and fluoro groups to the indole structure enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of 5-(tert-Butyl)-7-fluoro-1H-indole may involve more efficient and scalable methods, such as the use of flow microreactor systems. These systems allow for the direct introduction of tert-butoxycarbonyl groups into a variety of organic compounds, resulting in a more efficient and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-7-fluoro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The fluoro and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the indole structure.

Scientific Research Applications

5-(tert-Butyl)-7-fluoro-1H-indole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-7-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)-7-fluoro-1H-indole stands out due to the presence of both tert-butyl and fluoro groups, which enhance its chemical stability and reactivity. This unique combination of functional groups makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

5-tert-butyl-7-fluoro-1H-indole

InChI

InChI=1S/C12H14FN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3

InChI Key

LRGFTVQBHCDCFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=CN2)F

Origin of Product

United States

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